(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane
Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is a fluorinated organosilane compound. It is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These characteristics make it valuable in various industrial and scientific applications, particularly in surface treatments and coatings.
Mechanism of Action
Target of Action
The primary target of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane are the hydroxyl, carboxyl, and oxygen-containing groups present in many inorganic and organic substrates .
Mode of Action
The compound forms a chemical bond with these groups, resulting in the formation of a self-assembled monomolecular fluorosilicon layer on the surface of the inorganic material . This interaction alters the surface properties of the substrate, significantly reducing its surface energy and wettability .
Result of Action
The primary result of the compound’s action is the formation of a low-energy, water- and oil-repellent surface on the treated substrate . This can confer excellent anti-fouling properties to the substrate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can facilitate the formation of the fluorosilicon layer . Additionally, the compound exhibits good chemical stability, suggesting that it can maintain its efficacy under a wide range of environmental conditions .
Biochemical Analysis
Biochemical Properties
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane plays a significant role in biochemical reactions, particularly in surface modification and biomolecule interactions. This compound interacts with enzymes, proteins, and other biomolecules through its fluorinated alkyl chain and silane group. The hydrophobic nature of the fluorinated chain allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity and stability. Additionally, the silane group can form covalent bonds with hydroxyl groups on biomolecules, leading to stable modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its hydrophobic nature can disrupt cell membrane integrity, leading to changes in membrane fluidity and permeability. This disruption can affect signaling pathways that rely on membrane-bound receptors and enzymes. Furthermore, the compound’s interaction with intracellular proteins can lead to alterations in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The fluorinated alkyl chain interacts with hydrophobic regions of biomolecules, leading to changes in their conformation and activity. The silane group can form covalent bonds with hydroxyl groups on proteins and enzymes, resulting in stable modifications. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but prolonged exposure can lead to gradual degradation and loss of activity. Long-term effects observed in in vitro and in vivo studies include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects observed in these studies indicate that there is a critical concentration above which the compound exerts toxic or adverse effects. High doses can lead to cellular toxicity, inflammation, and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in enzyme activity, resulting in altered metabolic pathways. These changes can affect the levels of key metabolites, influencing cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and transport proteins, facilitating its movement within cells. This interaction can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with specific proteins and lipids can lead to its accumulation in organelles such as the endoplasmic reticulum, mitochondria, and lysosomes. This localization can influence the compound’s activity and function, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane typically involves the reaction of a fluorinated alcohol with a chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common synthetic route is as follows:
Reactants: Fluorinated alcohol (e.g., 1H,1H,2H,2H-Heptadecafluorodecanol) and chlorosilane (e.g., triisopropoxychlorosilane).
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen) at a controlled temperature, typically around 0-25°C.
Procedure: The fluorinated alcohol is added dropwise to a solution of the chlorosilane in an anhydrous solvent (e.g., toluene). The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors with precise temperature and atmosphere control.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triisopropoxy groups can hydrolyze to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The fluorinated alkyl chain can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Formation of silanols and isopropanol.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted fluorinated silanes.
Scientific Research Applications
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane has a wide range of applications in scientific research:
Surface Treatments: Used to modify surfaces to impart hydrophobic and oleophobic properties.
Coatings: Applied in coatings to enhance water and oil repellency, as well as chemical resistance.
Biomedical Applications: Utilized in the development of biocompatible materials and drug delivery systems.
Nanotechnology: Employed in the functionalization of nanoparticles to improve their stability and dispersibility.
Electronics: Used in the fabrication of electronic devices to provide protective coatings and improve performance.
Comparison with Similar Compounds
Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)methacrylate
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phosphonic acid
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is unique due to its combination of fluorinated alkyl chain and triisopropoxysilane group. This combination provides exceptional hydrophobicity, thermal stability, and chemical resistance, making it superior in applications requiring durable and long-lasting surface treatments.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSPPNCAAZLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(OCH(CH3)2)3, C19H25F17O3Si | |
Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)tris(1-methylethoxy)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631134 | |
Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246234-80-0 | |
Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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